Ibrolipim

Description

increases lipoprotein lipase activity with resulting elevation of high density lipoprotein cholesterol

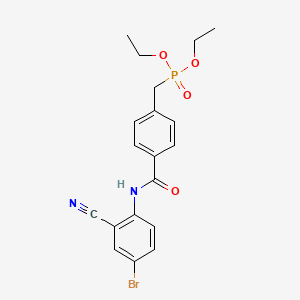

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRTURMJVWXURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157989 | |

| Record name | Ibrolipim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133208-93-2 | |

| Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrolipim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibrolipim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBROLIPIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ibrolipim's Modulation of Lipoprotein Lipase (LPL) mRNA Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrolipim (formerly known as NO-1886) is a potent and orally active small molecule that functions as a lipoprotein lipase (LPL) activator.[1][2] LPL is a critical enzyme in lipid metabolism, responsible for hydrolyzing triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby providing fatty acids for tissue utilization and storage. Dysregulation of LPL activity is closely linked to metabolic disorders such as hypertriglyceridemia. This compound has been demonstrated to increase LPL activity and, importantly, to upregulate the messenger RNA (mRNA) expression of the LPL gene in various tissues, including adipose tissue, myocardium, skeletal muscle, and kidneys.[2][3] This guide provides a comprehensive technical overview of the effects of this compound on LPL mRNA expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the known and putative signaling pathways.

Quantitative Effects of this compound on LPL mRNA Expression and Activity

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on LPL mRNA expression and activity.

Table 1: In Vivo Effects of this compound on LPL mRNA Expression

| Animal Model | Tissue | Treatment Details | Results | Reference |

| Diet-Induced Diabetic Minipigs | Kidney | 0.1 g/kg/day this compound for 5 months | ▲ 61.51% increase in LPL mRNA vs. high-fat/sucrose diet group | [3] |

Table 2: In Vitro and In Vivo Effects of this compound on LPL Activity

| Model | Tissue/Cell Type | Treatment Details | Results | Reference |

| Primary Rat Adipocytes | Adipose Tissue | 3 µg/mL this compound | ▲ 18% increase in total LPL activity | |

| Primary Rat Adipocytes | Adipose Tissue | 10 µg/mL this compound | ▲ 23% increase in total LPL activity | |

| Primary Rat Skeletal Muscle Cells | Skeletal Muscle | 10 µg/mL this compound | ▲ 43% increase in total LPL activity | |

| High-Fat Diet-Induced Obese Rats | Soleus Muscle | 100 mg/kg this compound in chow for 8 weeks | ▲ Increased LPL activity (0.082 vs 0.061 µmol FFA/min/g tissue) |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the analysis of this compound's effect on LPL mRNA expression.

In Vivo Animal Study: Diet-Induced Diabetic Minipigs

-

Animal Model: Male Chinese Bama minipigs.

-

Diet Groups:

-

Control Diet (CD)

-

High-Sucrose and High-Fat Diet (HSFD)

-

HSFD + this compound (0.1 g/kg/day)

-

-

Treatment Duration: 5 months.

-

Tissue Collection: Renal tissue was obtained for analysis.

-

RNA Extraction: Total RNA was extracted from kidney tissues. While the specific kit is not named, a standard protocol using a commercial kit was likely employed.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Instrumentation: Rotor-Gene 3000 real-time analyzer.

-

Chemistry: SYBR Green JumpStart Taq ReadyMix kit.

-

Primer Sequence (Porcine LPL):

-

Forward: 5'-CGA AGT ATT GGC ATC CAG AAA C-3'

-

Reverse: Not specified in the publication.

-

-

Internal Control: β-actin.

-

Data Analysis: The relative mRNA levels were calculated using the 2-ΔΔCT method.

-

In Vitro Cell Culture Study: Human Lung Adenocarcinoma Cells

While this study's primary focus was on cancer, it provides a detailed protocol for assessing this compound's effect on LPL mRNA in a human cell line.

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Treatment: Cells were treated with varying concentrations of this compound (0.1, 1, 10, and 100 µmol/L) dissolved in 0.1% DMSO.

-

RNA Extraction: Total RNA was extracted using TRIzol reagent following the manufacturer's instructions.

-

Reverse Transcription: 2.0 µg of total RNA was reverse-transcribed into cDNA using Moloney murine leukemia virus reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Instrumentation: ABI 7500 Real-Time PCR System.

-

Chemistry: SYBR Green PCR Master Mix.

-

Primer Sequences (Human):

-

LPL Forward: 5'-ACAAGAGAGAACCAGACTCCAA-3'

-

LPL Reverse: 5'-GCGGACACTGGGTAATGCT-3'

-

GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

-

GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

-

Internal Control: GAPDH.

-

Data Analysis: The relative expression of LPL was normalized to GAPDH using the 2-ΔΔCT method.

-

Signaling Pathways and Mechanisms of Action

The precise signaling cascade through which this compound upregulates LPL mRNA expression is not yet fully elucidated. However, based on the known transcriptional regulation of the LPL gene and related effects of this compound, a putative mechanism can be proposed.

The LPL gene promoter contains response elements for key transcription factors involved in lipid metabolism, notably Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ in adipose tissue and PPARα in the liver, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

While direct evidence linking this compound to PPAR or SREBP-1c activation in the context of LPL expression is limited, it is a plausible mechanism of action. This compound is known to activate the Liver X Receptor alpha (LXRα) signaling pathway to increase the expression of other genes involved in lipid metabolism, such as ABCA1 and ABCG1. LXR activation is also known to induce the expression of SREBP-1c. Therefore, it is hypothesized that this compound may increase LPL mRNA expression through an LXRα-dependent induction of SREBP-1c, which in turn activates the transcription of the LPL gene.

Below are diagrams illustrating the experimental workflow for quantifying LPL mRNA and the putative signaling pathway for this compound's action.

Caption: Experimental workflow for quantifying LPL mRNA expression.

Caption: Putative signaling pathway for this compound-mediated LPL mRNA upregulation.

Conclusion

This compound effectively increases lipoprotein lipase mRNA expression and activity across various preclinical models. The quantitative data strongly support its role as an LPL activator. While the precise upstream signaling pathway leading to increased LPL gene transcription remains an area for further investigation, the involvement of key lipid metabolism regulators such as LXRα and SREBP-1c is a strong possibility. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the molecular mechanisms of this compound and its therapeutic potential in managing metabolic diseases.

References

Ibrolipim: A Preclinical Deep Dive into a Novel Lipoprotein Lipase Activator for Hypertriglyceridemia

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Clinical Development: It is important to note that the clinical development of Ibrolipim (NO-1886) was discontinued by Otsuka Pharmaceutical Co., Ltd. The precise reasons for this decision have not been publicly disclosed. This guide, therefore, focuses on the robust preclinical data generated for this compound, offering valuable insights into the therapeutic potential of lipoprotein lipase (LPL) activation for managing hypertriglyceridemia.

Core Mechanism of Action: Enhancing LPL Activity

This compound is an orally active small molecule designed to activate lipoprotein lipase (LPL), a critical enzyme in triglyceride metabolism.[1][2] LPL is responsible for hydrolyzing triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for energy utilization or storage in tissues like adipose, heart, and skeletal muscle.[2] By enhancing LPL activity, this compound aims to accelerate the clearance of triglyceride-rich lipoproteins from the plasma, thereby lowering plasma triglyceride levels.[1] Preclinical studies have demonstrated that this compound increases LPL mRNA expression and activity in adipose tissue, myocardium, and skeletal muscle.[2]

Signaling Pathway for this compound's Action

Caption: this compound upregulates LPL gene transcription, leading to increased LPL protein and activity.

Preclinical Efficacy in Hypertriglyceridemia Models

Multiple preclinical studies in rodent and larger animal models have demonstrated the potential of this compound in managing dyslipidemia and related metabolic disorders.

Effects on Plasma Lipids and Glucose Metabolism

In a study utilizing diet-induced diabetic minipigs, this compound treatment for 5 months alongside a high-sugar, high-fat diet (HSFD) demonstrated significant improvements in metabolic parameters compared to the HSFD-fed control group.

Table 1: Effects of this compound on Plasma Parameters in HSFD-Fed Minipigs

| Parameter | Control (CD) | HSFD | HSFD + this compound |

| Plasma Glucose | Lower | Significantly Increased | Lowered |

| Plasma Insulin | Lower | Significantly Increased | Lowered |

| Plasma TG | Lower | Significantly Increased | Lowered |

| Plasma TC | Lower | Significantly Increased | Increased (higher than HSFD) |

| HDL-C | Lower | Significantly Increased | Increased (higher than HSFD) |

| HOMA-IR | Lower | High | Suppressed |

| CD: Control Diet; HSFD: High-Sugar, High-Fat Diet; TG: Triglycerides; TC: Total Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data is qualitative based on the study's description of significant changes. |

Impact on Renal Lipid Accumulation and Function

The same study in diabetic minipigs highlighted a renoprotective effect of this compound, linking it to the modulation of renal LPL.

Table 2: Renal Effects of this compound in HSFD-Fed Minipigs

| Parameter | HSFD vs. CD | HSFD + this compound vs. HSFD |

| Renal LPL mRNA | ↓ 28.81% | ↑ 61.51% |

| Renal Tissue LPL Activity | ↓ 28.57% | ↑ 100% |

| Urinary mALB/Cr Ratio | Significantly Increased | Markedly Decreased |

| CD: Control Diet; HSFD: High-Sugar, High-Fat Diet; LPL: Lipoprotein Lipase; mALB/Cr: microalbumin to creatinine ratio. |

Influence on Gene Expression Related to Fatty Acid Metabolism

Beyond direct LPL activation, this compound has been shown to modulate the expression of various genes involved in fatty acid oxidation and cholesterol transport.

Table 3: Effect of this compound on Hepatic Gene Expression in Rats

| Gene | Function | Fold Increase vs. Control |

| CPTII | Fatty Acid Oxidation | 1.54 |

| LCAD | Fatty Acid Oxidation | 1.47 |

| ACAA2 | Fatty Acid Oxidation | 1.49 |

| ECH | Fatty Acid Oxidation | 1.24 |

| UCP2 | Energy Expenditure | 1.42 |

| CPTII: Carnitine Palmitoyltransferase II; LCAD: Long-chain Acyl-CoA Dehydrogenase; ACAA2: Acetyl-CoA Acyltransferase 2; ECH: Enoyl-CoA Hydratase; UCP2: Uncoupling Protein 2. |

Furthermore, in THP-1 macrophage-derived foam cells, this compound treatment increased the expression of ABCA1 and ABCG1, key transporters involved in cholesterol efflux, via the LXRα signaling pathway.

LXRα Signaling Pathway in Macrophages

Caption: this compound upregulates LXRα, inducing ABCA1/G1 expression and promoting cholesterol efflux.

Experimental Protocols

Diet-Induced Diabetic Minipig Study

-

Animal Model: Male Bama minipigs.

-

Diet Groups:

-

Control Diet (CD): Standard chow.

-

High-Sugar, High-Fat Diet (HSFD): 67.5% standard chow, 20% sucrose, 10% lard, 2.5% cholesterol.

-

HSFD + this compound: HSFD supplemented with this compound (100 mg/kg/day).

-

-

Duration: 5 months.

-

Key Parameters Measured: Plasma glucose, insulin, triglycerides, total cholesterol, HDL-C, urinary microalbumin and creatinine, renal LPL mRNA and protein expression, and renal LPL activity.

-

Analytical Methods:

-

Plasma biochemical parameters were measured using an automated biochemical analyzer.

-

LPL activity was determined by measuring the hydrolysis of a radiolabeled triolein substrate.

-

Renal LPL mRNA levels were quantified using real-time PCR.

-

Experimental Workflow: Minipig Study

Caption: Workflow of the 5-month this compound study in diet-induced diabetic minipigs.

Hepatic Gene Expression Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Treatment: Oral administration of this compound for 7 days.

-

Key Parameters Measured: mRNA expression of fatty acid oxidation-related enzymes in the liver.

-

Analytical Methods: mRNA levels were quantified using methods such as Northern blotting or real-time PCR.

Conclusion and Future Perspectives

The preclinical data for this compound strongly suggest that activation of LPL is a viable and effective strategy for lowering plasma triglycerides. The observed pleiotropic effects, including improvements in insulin sensitivity, reduction in visceral fat accumulation, and potential renoprotective properties, further underscore the therapeutic potential of this mechanism. The upregulation of genes involved in fatty acid oxidation and cholesterol efflux points to a broader impact on lipid metabolism beyond simple triglyceride hydrolysis.

Although the clinical development of this compound was discontinued, the extensive preclinical characterization of this compound provides a valuable foundation for the development of new LPL activators. Future research in this area could focus on identifying novel compounds with similar or enhanced efficacy and improved safety profiles. Understanding the reasons for this compound's discontinuation would be highly instructive for the advancement of this therapeutic class. For researchers and drug development professionals, the story of this compound serves as a compelling case study on the promise and potential pitfalls in the journey of a novel therapeutic from preclinical discovery to clinical development.

References

Unraveling the Therapeutic Potential of Ibrolipim: A Technical Guide to its Core Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrolipim (formerly NO-1886) is a potent, orally active small molecule that has garnered significant interest for its potential in treating dyslipidemia and related metabolic disorders. This technical guide delves into the primary therapeutic targets of this compound, elucidating its mechanism of action and the downstream signaling pathways it modulates. Through a comprehensive review of preclinical data, this document aims to provide a detailed resource for researchers and drug development professionals engaged in the exploration of novel lipid-lowering therapies.

Primary Therapeutic Target: Lipoprotein Lipase (LPL)

The principal therapeutic target of this compound is Lipoprotein Lipase (LPL) , a critical enzyme in lipid metabolism.[1][2][3] LPL is responsible for hydrolyzing triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the delivery of fatty acids to tissues for energy utilization or storage.[3] this compound acts as a potent LPL activator , enhancing both the expression and activity of this enzyme in key metabolic tissues including adipose tissue, myocardium, and skeletal muscle.[2]

The activation of LPL by this compound leads to a cascade of beneficial effects on lipid profiles, primarily characterized by a significant reduction in plasma triglycerides and a concurrent increase in high-density lipoprotein cholesterol (HDL-C) levels.

Downstream Mechanisms and Cellular Targets

Beyond its direct effect on LPL, this compound modulates several downstream pathways and cellular targets, contributing to its overall therapeutic profile. These effects are particularly relevant in the context of preventing atherosclerosis and improving insulin sensitivity.

Enhancement of Cholesterol Efflux in Macrophages

In the arterial wall, the accumulation of cholesterol-laden macrophages (foam cells) is a hallmark of atherosclerosis. This compound has been shown to promote cholesterol efflux from these cells, a critical step in reverse cholesterol transport. This is achieved through the upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.

The induction of ABCA1 and ABCG1 expression by this compound is mediated by the Liver X Receptor alpha (LXRα) signaling pathway . This compound upregulates LXRα, which in turn transcriptionally activates the genes for ABCA1 and ABCG1. This leads to increased cholesterol efflux to apolipoprotein A-I (apoA-I) and HDL, respectively.

Modulation of Fatty Acid Metabolism and Energy Expenditure

This compound influences the expression of several genes involved in fatty acid transport and oxidation, contributing to its anti-obesity effects. In preclinical models, this compound treatment has been associated with:

-

Increased expression of fatty acid translocase (FAT/CD36) and fatty acid-binding protein (FABP) mRNA in the liver and soleus muscle. This suggests enhanced uptake of fatty acids by these tissues for oxidation.

-

Upregulation of Uncoupling Protein 3 (UCP3) mRNA in the heart, soleus muscle, and mesenteric fat. UCP3 is involved in thermogenesis and may contribute to increased energy expenditure.

-

Increased expression of Carnitine Palmitoyltransferase II (CPTII) mRNA . CPTII is a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.

These changes collectively lead to a shift towards fatty acid oxidation, as evidenced by a decreased respiratory quotient in animal studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Suppressed body weight gain and visceral fat accumulation. | |

| Diabetic Minipigs | Not Specified | 5 months | Lowered plasma glucose, insulin, and triglycerides. Increased renal LPL activity. | |

| Ovariectomized Rats | Not Specified | Not Specified | Decreased visceral fat accumulation and suppressed body weight increase. | |

| High-fat diet-induced obese rats | 100 mg/kg mixed with chow | 8 weeks | Suppressed body weight increase and fat accumulation. Decreased plasma triglycerides, glucose, and insulin. Increased plasma total and HDL cholesterol. Increased LPL activity and UCP3 mRNA in soleus muscle. |

Table 2: In Vitro Activity of this compound

| Cell Line | Concentration Range | Incubation Time | Key Findings | Reference |

| THP-1 macrophage-derived foam cells | 0.5 - 10 µM | 0 - 24 hours | Increased ABCA1 and ABCG1 expression at both transcriptional and translational levels in a dose- and time-dependent manner. | |

| THP-1 macrophage-derived foam cells | 5 and 50 µM | Not Specified | Significantly increased cholesterol efflux to apoA-I or HDL. Upregulated LXRα. |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the therapeutic targets of this compound.

In Vitro Cholesterol Efflux Assay

Objective: To determine the effect of this compound on cholesterol efflux from macrophage-derived foam cells.

Methodology:

-

Cell Culture and Foam Cell Formation: Human THP-1 monocytes are differentiated into macrophages. These macrophages are then loaded with cholesterol by incubation with acetylated low-density lipoprotein (acLDL) to form foam cells.

-

This compound Treatment: Foam cells are treated with varying concentrations of this compound (e.g., 0.5-50 µM) for a specified duration (e.g., 24 hours).

-

Cholesterol Efflux: After treatment, the cells are incubated with cholesterol acceptors such as apoA-I or HDL.

-

Quantification: The amount of cholesterol released from the cells into the medium and the total cellular cholesterol are quantified. Cholesterol efflux is expressed as the percentage of cholesterol released into the medium relative to the total cholesterol.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To measure the effect of this compound on the mRNA expression of target genes.

Methodology:

-

Sample Collection: Tissues from animal models or cells from in vitro experiments are collected after treatment with this compound.

-

RNA Extraction: Total RNA is isolated from the samples using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with primers specific for the target genes (e.g., LPL, ABCA1, ABCG1, UCP3) and a reference gene (e.g., GAPDH, β-actin).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

LPL Activity Assay

Objective: To determine the effect of this compound on the enzymatic activity of LPL.

Methodology:

-

Sample Preparation: Plasma samples are collected from animals after heparin injection (post-heparin plasma), or tissue homogenates are prepared.

-

Substrate Emulsion: A substrate emulsion containing a fluorescently labeled triglyceride analog is prepared.

-

Enzymatic Reaction: The sample containing LPL is incubated with the substrate emulsion. LPL hydrolyzes the triglycerides, releasing the fluorescent fatty acids.

-

Fluorescence Measurement: The increase in fluorescence over time is measured using a fluorometer.

-

Activity Calculation: LPL activity is calculated based on the rate of fluorescence increase and is typically expressed as µmol of free fatty acid released per unit of time per volume of plasma or weight of tissue.

Conclusion

This compound presents a multi-faceted approach to lipid management. Its primary action as a potent LPL activator directly addresses hypertriglyceridemia. Furthermore, its ability to modulate key genes involved in cholesterol efflux and fatty acid oxidation highlights its potential to combat atherosclerosis and obesity. The detailed understanding of its therapeutic targets and mechanisms of action provided in this guide serves as a valuable resource for the continued investigation and development of this compound and other LPL-targeted therapies.

References

The Role of Ibrolipim in Preventing Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its pathogenesis is intricately linked to metabolic dysregulation, including hyperglycemia and hyperlipidemia.[1] Ectopic lipid accumulation in the kidney is increasingly recognized as a key contributor to the inflammation, oxidative stress, and fibrosis that characterize DN.[2] Ibrolipim, a specific activator of lipoprotein lipase (LPL), has emerged as a promising therapeutic agent.[3][4][5] This technical guide provides an in-depth review of the mechanism of action of this compound in the context of DN, supported by experimental data, detailed protocols, and visualizations of the core signaling pathways.

Introduction: The Challenge of Diabetic Nephropathy

Diabetic nephropathy is a serious microvascular complication of both type 1 and type 2 diabetes, affecting a significant percentage of diabetic patients. The progression of DN is characterized by a series of pathological changes in the kidney, including glomerular basement membrane thickening, mesangial expansion, glomerulosclerosis, and tubulointerstitial fibrosis, which ultimately lead to a decline in renal function. While glycemic control and management of hypertension are the cornerstones of current therapies, a substantial residual risk for the progression of DN remains. This has spurred research into novel therapeutic targets, with a growing focus on the role of lipid-mediated renal injury, or "lipotoxicity".

Hyperlipidemia, a common feature of diabetes, contributes to the accumulation of lipids in non-adipose tissues, including the kidneys. This renal lipid accumulation can induce cellular stress, inflammation, and fibrosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of pro-fibrotic signaling pathways. This compound's mechanism as a lipoprotein lipase activator directly addresses this aspect of DN pathophysiology.

Mechanism of Action of this compound

This compound exerts its renoprotective effects through a multi-faceted mechanism that primarily revolves around the activation of lipoprotein lipase in the kidneys. This leads to a cascade of downstream effects that mitigate the key drivers of diabetic nephropathy: lipid accumulation, oxidative stress, and fibrosis.

Activation of Renal Lipoprotein Lipase and Reduction of Lipid Accumulation

The core mechanism of this compound is the activation of lipoprotein lipase (LPL), an enzyme crucial for the hydrolysis of triglycerides from circulating lipoproteins. In the context of diabetic nephropathy, a high-fat, high-sucrose diet has been shown to decrease the expression and activity of LPL in the kidney, leading to the accumulation of triglycerides and cholesterol. This compound counteracts this by stimulating the diet-induced downregulation of LPL expression and activity. This enhanced LPL activity facilitates the clearance of renal lipids, thereby reducing the lipotoxicity that drives renal cell damage.

Attenuation of Oxidative Stress

Oxidative stress is a key pathogenic factor in diabetic nephropathy, stemming from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms. This compound has demonstrated significant anti-oxidative properties in a diabetic minipig model. Its effects are twofold:

-

Reduced ROS Production: this compound diminishes the activation of nicotinamide-adenine dinucleotide phosphate (NADPH) oxidase-4, a major source of ROS in the kidney.

-

Enhanced ROS Elimination: The compound enhances the expression and activity of key antioxidant enzymes, including superoxide dismutase 1 (SOD1), catalase, and glutathione peroxidase 1.

By rebalancing the renal redox state, this compound protects kidney cells from oxidative damage.

Anti-Fibrotic Effects

Renal fibrosis, the excessive accumulation of extracellular matrix (ECM), is the final common pathway of progressive kidney disease. This compound exhibits potent anti-fibrotic effects by modulating key signaling pathways involved in fibrogenesis. Specifically, it inhibits the upregulation of transforming growth factor-β1 (TGF-β1), a central mediator of fibrosis. Furthermore, this compound partially reverses the downregulation of matrix metalloproteinase 2 (MMP-2), an enzyme involved in the degradation of ECM components. This dual action helps to prevent the net accumulation of ECM and preserve the normal kidney architecture.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound can be visualized through its influence on distinct but interconnected signaling pathways.

References

- 1. Lipids: A Major Culprit in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipotoxicity and Diabetic Nephropathy: Novel Mechanistic Insights and Therapeutic Opportunities [mdpi.com]

- 3. This compound attenuates early-stage nephropathy in diet-induced diabetic minipigs: Focus on oxidative stress and fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preventive effect of this compound on suppressing lipid accumulation and increasing lipoprotein lipase in the kidneys of diet-induced diabetic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preventive effect of this compound on suppressing lipid accumulation and increasing lipoprotein lipase in the kidneys of diet-induced diabetic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Dosage and Application of Ibrolipim in Rodent Models: A Guide for Researchers

Application Notes

Ibrolipim (formerly NO-1886) is a potent and orally active activator of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins.[1][2] This activity makes this compound a valuable research tool for investigating lipid metabolism, obesity, and related metabolic disorders in rodent models. This document provides a comprehensive overview of the optimal dosage of this compound for rodent models, along with detailed protocols for key experimental procedures and an elucidation of its underlying signaling pathways.

This compound administration in rodents has been shown to effectively reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol (HDL-C), and mitigate visceral and subcutaneous fat accumulation.[3] Its mechanism of action extends beyond simple LPL activation, influencing the expression of genes involved in fatty acid transport, oxidation, and energy expenditure.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound in rodent models. The majority of published research has utilized a dosage of 100 mg/kg, administered orally on a daily basis.

Table 1: Effects of this compound on Plasma Parameters and Body Weight in Rodents

| Parameter | Species/Model | Dosage | Duration | Outcome | Reference |

| Plasma Triglycerides | Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Decreased | [3] |

| Plasma HDL-C | Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Increased | [3] |

| Body Weight | Ovariectomized Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Suppressed increase | |

| Visceral Fat Accumulation | Ovariectomized Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Decreased | |

| Respiratory Quotient | Rats | Single oral dose | N/A | Significantly lower |

Table 2: Effects of this compound on Gene and Protein Expression in Rodent Tissues

| Gene/Protein | Tissue | Species/Model | Dosage | Duration | Fold Change/Effect | Reference |

| LPL mRNA | Adipose Tissue, Myocardium, Skeletal Muscle | Rats | Not Specified | Not Specified | Increased | |

| LPL Activity | Soleus Muscle | Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Increased | |

| UCP3 mRNA | Soleus Muscle | Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | 3.14-fold increase | |

| Fatty Acid Translocase mRNA | Liver, Soleus Muscle, Mesenteric Fat | Ovariectomized Sprague-Dawley Rats | 100 mg/kg/day (oral) | 8 weeks | Increased | |

| CPTII mRNA | Liver | Rats | Oral | 7 days | 1.54-fold increase | |

| LCAD mRNA | Liver | Rats | Oral | 7 days | 1.47-fold increase | |

| ACAA2 mRNA | Liver | Rats | Oral | 7 days | 1.49-fold increase | |

| UCP2 mRNA | Liver | Rats | Oral | 7 days | 1.42-fold increase | |

| ABCA1/ABCG1 Expression | THP-1 Macrophage-derived Foam Cells (in vitro) | 0.5-10 µM | 0-24 hours | Increased |

Signaling Pathways

This compound exerts its effects through a multi-faceted signaling cascade that originates with the activation of LPL and propagates through downstream pathways to influence lipid metabolism and energy expenditure.

Caption: this compound Signaling Cascade.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in rodent models.

Animal Model and this compound Administration

Objective: To induce a metabolic phenotype (e.g., obesity, dyslipidemia) and administer this compound.

Materials:

-

Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)

-

High-fat diet (HFD) or standard chow

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Protocol:

-

Acclimatize animals for at least one week.

-

Induce the desired phenotype by feeding an HFD for a specified period (e.g., 8-12 weeks). A control group should be maintained on standard chow.

-

Prepare the this compound suspension by weighing the required amount and suspending it in the vehicle. A typical dose is 100 mg/kg body weight. Prepare a fresh suspension daily.

-

Administer the this compound suspension or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 8 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood and tissues for further analysis.

Caption: Rodent Study Workflow.

Lipoprotein Lipase (LPL) Activity Assay

Objective: To measure LPL activity in plasma or tissue homogenates.

Materials:

-

Plasma or tissue homogenate

-

LPL activity assay kit (fluorometric or colorimetric)

-

Microplate reader

Protocol:

-

Sample Preparation:

-

Plasma: Collect blood in heparinized tubes and centrifuge at 2000 x g for 10 minutes at 4°C. Collect the plasma.

-

Tissue: Homogenize a known weight of tissue (e.g., soleus muscle, liver) in ice-cold lysis buffer provided with the assay kit. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

-

Assay Procedure:

-

Follow the specific instructions provided with the LPL activity assay kit.

-

Typically, this involves adding the sample to a microplate well containing a substrate for LPL.

-

The enzymatic reaction will produce a fluorescent or colored product.

-

-

Measurement:

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

-

Calculation:

-

Calculate the LPL activity based on a standard curve generated with a known LPL standard, and normalize to the protein concentration of the sample.

-

Western Blot Analysis for LPL, ABCA1, and ABCG1

Objective: To determine the protein expression levels of LPL, ABCA1, and ABCG1 in tissue lysates.

Materials:

-

Tissue lysates (e.g., liver, skeletal muscle)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for LPL, ABCA1, ABCG1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Homogenize tissues in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

Real-Time PCR for LPL and UCP3 mRNA Expression

Objective: To quantify the mRNA expression levels of LPL and UCP3 in tissues.

Materials:

-

Tissue samples (e.g., skeletal muscle, liver)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for LPL, UCP3, and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Extract total RNA from tissue samples using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for the target genes and the housekeeping gene.

-

Run the reaction in a real-time PCR system using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Conclusion

This compound is a powerful tool for studying lipid metabolism in rodent models. A daily oral dose of 100 mg/kg has been consistently shown to be effective in modulating lipid profiles and gene expression related to fatty acid metabolism and energy expenditure. The provided protocols offer a framework for researchers to investigate the multifaceted effects of this LPL activator. Further dose-response studies would be beneficial to refine the optimal dosage for specific research applications.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. VLDL hydrolysis by LPL activates PPAR-α through generation of unbound fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein lipase activity does not predict very low-density lipoprotein-triglyceride fatty acid oxidation during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative PCR Analysis of Lipoprotein Lipase (LPL) mRNA Expression Following Ibrolipim Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrolipim (NO-1886) is a potent activator of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.[1][2] By increasing LPL activity, this compound plays a crucial role in lipid metabolism, leading to decreased plasma triglycerides and increased high-density lipoprotein cholesterol levels.[3] Studies have shown that this compound not only enhances LPL activity but also upregulates the expression of LPL at the transcriptional level in various tissues, including adipose tissue, myocardium, and skeletal muscle.[1][4] This application note provides a detailed protocol for quantifying the change in LPL mRNA expression in cultured cells following treatment with this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Principle of the Assay

RT-qPCR is a highly sensitive technique used to detect and quantify RNA levels. The process involves two main steps: first, the reverse transcription of RNA into complementary DNA (cDNA), and second, the amplification of the cDNA in a quantitative PCR (qPCR) reaction. The qPCR step utilizes fluorescent reporters to monitor the amplification of the target gene in real-time. The cycle at which the fluorescence signal crosses a predetermined threshold is known as the quantification cycle (Ct). By comparing the Ct values of the target gene (LPL) to a stably expressed reference (housekeeping) gene, the relative change in mRNA expression can be accurately determined using the delta-delta Ct (ΔΔCt) method.

Experimental Protocols

This protocol outlines the steps for treating cultured cells with this compound, extracting total RNA, synthesizing cDNA, and performing qPCR to analyze LPL mRNA expression.

I. Cell Culture and Treatment

This protocol assumes the use of a relevant cell line, such as HepG2 (human hepatocyte carcinoma) or 3T3-L1 (mouse pre-adipocyte), which are commonly used in lipid metabolism studies.

-

Materials:

-

Appropriate cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (NO-1886)

-

Vehicle control (e.g., DMSO)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.

-

Remove the old medium from the cells and wash once with PBS.

-

Add 2 mL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

After incubation, proceed immediately to RNA extraction.

-

II. Total RNA Extraction

This protocol is based on a common silica-column-based RNA extraction kit.

-

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Lysis Buffer (e.g., Buffer RLT) containing β-mercaptoethanol

-

70% Ethanol

-

RNase-free water

-

Microcentrifuge tubes (RNase-free)

-

-

Procedure:

-

Remove the culture medium from the wells.

-

Add 350 µL of Lysis Buffer to each well and scrape the cells to ensure complete lysis.

-

Transfer the lysate to an RNase-free microcentrifuge tube.

-

Homogenize the lysate by passing it through a 20-gauge needle 5-10 times or by using a commercial homogenizer.

-

Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

-

Transfer the sample to a spin column placed in a 2 mL collection tube.

-

Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.

-

Follow the kit's instructions for the wash steps, typically involving adding a wash buffer and centrifuging.

-

After the final wash, centrifuge the empty column for 1-2 minutes to dry the membrane completely.

-

Place the spin column in a new 1.5 mL collection tube.

-

Add 30-50 µL of RNase-free water directly to the center of the spin column membrane.

-

Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.

-

Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

III. cDNA Synthesis (Reverse Transcription)

This protocol uses a standard reverse transcription kit with random primers or oligo(dT) primers.

-

Materials:

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

Extracted total RNA (1 µg is recommended)

-

RNase-free water

-

Thermal cycler

-

-

Procedure:

-

In an RNase-free PCR tube, combine the following components according to the manufacturer's protocol (example volumes provided):

-

5X Reaction Buffer: 4 µL

-

Reverse Transcriptase: 1 µL

-

Total RNA: 1 µg (in a volume up to 15 µL)

-

Nuclease-free water: to a final volume of 20 µL

-

-

Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

-

Place the tubes in a thermal cycler and run the following program (example):

-

Priming: 5 minutes at 25°C

-

Reverse Transcription: 20-30 minutes at 46°C

-

Inactivation: 1 minute at 95°C

-

-

The resulting cDNA can be stored at -20°C or used directly for qPCR.

-

IV. Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection method.

-

Materials:

-

SYBR Green qPCR Master Mix (2X)

-

Forward and Reverse primers for LPL and a reference gene (e.g., GAPDH, ACTB).

-

cDNA template (diluted 1:10)

-

Nuclease-free water

-

qPCR plate and optical seals

-

qPCR instrument

-

-

Primer Sequences (Example for Human):

-

LPL Forward: 5'-CTGCTGGCATTGCAGGAAGTCT-3'

-

LPL Reverse: 5'-CATCAGGAGAAAGACGACTCGG-3'

-

GAPDH Forward: 5'-AATCCCATCACCATCTTCCA-3'

-

GAPDH Reverse: 5'-TGGACTCCACGACGTACTCA-3'

-

-

Procedure:

-

Prepare a master mix for each primer set on ice. For a single 20 µL reaction:

-

2X SYBR Green Master Mix: 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

Nuclease-free water: 4 µL

-

-

Aliquot 15 µL of the master mix into each well of the qPCR plate.

-

Add 5 µL of diluted cDNA template to the appropriate wells.

-

Seal the plate with an optical seal.

-

Centrifuge the plate briefly to remove any air bubbles.

-

Place the plate in the qPCR instrument and run a standard cycling program (example):

-

Initial Denaturation: 95°C for 3 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis: As per instrument instructions.

-

-

Data Presentation and Analysis

The relative quantification of LPL mRNA expression is calculated using the ΔΔCt method.

-

Normalization to Reference Gene (ΔCt): ΔCt = Ct (LPL) - Ct (Reference Gene)

-

Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (this compound-treated sample) - Average ΔCt (Vehicle control group)

-

Fold Change Calculation: Fold Change = 2-ΔΔCt

Table 1: Raw Ct Values and ΔCt Calculation

| Sample Group | Replicate | LPL Ct | GAPDH Ct | ΔCt (LPL - GAPDH) |

| Vehicle Control | 1 | 24.52 | 17.85 | 6.67 |

| 2 | 24.61 | 17.91 | 6.70 | |

| 3 | 24.48 | 17.80 | 6.68 | |

| This compound (5 µM) | 1 | 22.89 | 17.88 | 5.01 |

| 2 | 22.95 | 17.93 | 5.02 | |

| 3 | 22.85 | 17.82 | 5.03 | |

| This compound (10 µM) | 1 | 21.75 | 17.86 | 3.89 |

| 2 | 21.82 | 17.90 | 3.92 | |

| 3 | 21.78 | 17.84 | 3.94 |

Table 2: ΔΔCt and Fold Change Calculation

| Sample Group | Average ΔCt | Std Dev (ΔCt) | ΔΔCt | Fold Change (2-ΔΔCt) |

| Vehicle Control | 6.68 | 0.015 | 0.00 | 1.00 |

| This compound (5 µM) | 5.02 | 0.010 | -1.66 | 3.16 |

| This compound (10 µM) | 3.92 | 0.025 | -2.76 | 6.77 |

Visualizations

Caption: Proposed signaling pathway of this compound on LPL expression.

Caption: Experimental workflow for qPCR analysis of LPL mRNA.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preventive effect of this compound on suppressing lipid accumulation and increasing lipoprotein lipase in the kidneys of diet-induced diabetic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Potential off-target effects of Ibrolipim in research

Welcome to the technical support center for researchers utilizing Ibrolipim (formerly NO-1886). This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects observed during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound are showing changes in cholesterol transport gene expression. Is this a known off-target effect?

A1: Yes, this is a documented off-target effect. This compound has been shown to upregulate the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. This effect is mediated through the activation of the Liver X Receptor alpha (LXRα) signaling pathway.[1][2] Researchers should be aware that observations related to cholesterol efflux and reverse cholesterol transport may be influenced by this off-target activity.

Q2: I'm observing unexpected changes in cellular metabolism and gene expression related to fatty acid oxidation in my experiments with this compound. What could be the cause?

A2: this compound has been reported to modulate the expression of several genes involved in fatty acid metabolism beyond its primary effect on lipoprotein lipase (LPL). This includes the upregulation of genes encoding for carnitine palmitoyl transferase II (CPTII), long-chain acyl-CoA dehydrogenase (LCAD), acetyl-CoA acyltransferase 2 (ACAA2), and enoyl-CoA hydratase (ECH) in the liver. These changes can lead to an overall increase in fatty acid oxidation.

Q3: My research involves cellular energy expenditure, and I've noticed altered expression of uncoupling proteins (UCPs) after this compound treatment. Is this expected?

A3: Yes, this compound can influence the expression of uncoupling proteins. Specifically, it has been shown to increase the mRNA levels of UCP2 in the liver and UCP3 in skeletal muscle. These proteins are involved in regulating mitochondrial proton leak and can affect energy expenditure and the production of reactive oxygen species (ROS).

Q4: We are investigating cancer cell lines and have observed an anti-proliferative effect of this compound. Is this a recognized phenomenon?

A4: Recent research has indicated that this compound can inhibit the proliferation and migration of lung adenocarcinoma (LUAD) cells.[3] This effect is thought to be linked to its primary function as an LPL activator, which can modulate the lipid metabolism that cancer cells rely on for growth. While related to its on-target mechanism, in the context of non-lipid-related cancer research, this can be considered a significant off-target effect to account for in your experimental design.

Q5: Why was the clinical development of this compound discontinued? Are there known toxicity issues I should be aware of in my animal studies?

A5: The clinical development of this compound was halted due to undisclosed side effects. Specific toxicology reports from these clinical trials are not publicly available. Therefore, researchers conducting animal studies should implement comprehensive safety and toxicity monitoring protocols. Pay close attention to general health markers, as well as tissue-specific histology, particularly in the liver and kidneys, given the compound's metabolic effects.

Troubleshooting Guides

Issue: Unexpected Changes in Gene Expression Related to Cholesterol Metabolism

Symptoms:

-

Increased mRNA or protein levels of ABCA1 and/or ABCG1.

-

Altered cellular cholesterol efflux.

-

Changes in the expression of LXRα target genes.

Possible Cause:

-

Off-target activation of the LXRα signaling pathway by this compound.

Troubleshooting Steps:

-

Confirm LXRα Activation: Measure the expression of LXRα itself and other known LXRα target genes (e.g., SREBP-1c) to confirm pathway activation.

-

LXRα Inhibition/Knockdown: In in vitro models, use an LXRα antagonist or siRNA-mediated knockdown of LXRα to determine if the observed effects on ABCA1/ABCG1 are reversed.

-

Dose-Response Analysis: Perform a dose-response experiment to see if the off-target gene expression changes correlate with the concentration of this compound used.

-

Control Compound: Compare the effects of this compound to a known LXRα agonist (e.g., T0901317) to delineate LPL-dependent versus LXRα-dependent effects.

Issue: Discrepancies in LPL Activity and Expression in Different Tissues or Models

Symptoms:

-

This compound fails to increase LPL activity or expression in a specific cell type or tissue.

-

Contradictory results compared to published data (e.g., decreased LPL in a specific context).

Possible Cause:

-

Tissue-specific or disease-model-specific regulation of LPL. For example, in a diabetic minipig model, a high-fat/high-sucrose diet decreased renal LPL, and this compound reversed this effect, demonstrating context-dependent outcomes.

Troubleshooting Steps:

-

Baseline Characterization: Thoroughly characterize the baseline LPL expression and activity in your specific experimental model before initiating this compound treatment.

-

Comprehensive Analysis: Measure both LPL mRNA expression (e.g., via qRT-PCR) and LPL activity (e.g., using a fluorescent or radioactive substrate-based assay) to distinguish between transcriptional and post-transcriptional effects.

-

Literature Review: Conduct a thorough literature search for LPL regulation in your specific cell type, tissue, or disease model to understand the local regulatory environment.

Data Presentation

Table 1: Summary of this compound's Effects on Off-Target Gene Expression

| Gene | Tissue/Cell Type | Effect | Putative Pathway |

| ABCA1 | Macrophages | Upregulation | LXRα Signaling |

| ABCG1 | Macrophages | Upregulation | LXRα Signaling |

| LXRα | Macrophages | Upregulation | Autoregulatory Loop |

| UCP2 | Liver | Upregulation | Fatty Acid Metabolism |

| UCP3 | Skeletal Muscle | Upregulation | Fatty Acid Metabolism |

| CPTII | Liver | Upregulation | Fatty Acid Oxidation |

| LCAD | Liver | Upregulation | Fatty Acid Oxidation |

| ACAA2 | Liver | Upregulation | Fatty Acid Oxidation |

| ECH | Liver | Upregulation | Fatty Acid Oxidation |

Experimental Protocols

Protocol 1: Assessment of ABCA1/ABCG1 mRNA Expression via qRT-PCR

-

Cell Culture and Treatment: Plate THP-1 macrophage-derived foam cells (or other relevant cell types) and treat with desired concentrations of this compound or vehicle control for a specified time course (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for human ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH).

-

Primer Sequences (Example):

-

hABCA1-F: 5'-AGAGGTGGAGATGGTTGTGGC-3'

-

hABCA1-R: 5'-ATAGGGCTGAGGTGGGACTTC-3'

-

hABCG1-F: 5'-GCTCAAGACCATTGCCAACC-3'

-

hABCG1-R: 5'-GGCATAGAGGTCCTCCAGCAT-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Protocol 2: Western Blot Analysis of LXRα Protein Levels

-

Cell Lysis: Following treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LXRα (e.g., rabbit anti-LXRα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Caption: Off-target activation of LXRα by this compound.

Caption: Troubleshooting workflow for unexpected gene expression.

References

- 1. This compound increases ABCA1/G1 expression by the LXRα signaling pathway in THP-1 macrophage-derived foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases ABCA1/G1 expression by the LXRα signaling pathway in THP-1 macrophage-derived foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated Bioinformatics Analysis and Cellular Experimental Validation Identify Lipoprotein Lipase Gene as a Novel Biomarker for Tumorigenesis and Prognosis in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Ibrolipim Incubation Time in Cell-Based Assays: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the incubation time for Ibrolipim in cell-based assays. This compound (also known as NO-1886) is a potent activator of lipoprotein lipase (LPL), an enzyme crucial for hydrolyzing triglycerides from lipoproteins.[1][2][3] Accurate determination of the optimal incubation time is critical for obtaining reliable and reproducible data when assessing its effects on cellular processes like gene expression and lipid metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a lipoprotein lipase (LPL) activator.[1][4] It works by increasing the expression of LPL mRNA, which leads to higher LPL activity in tissues such as adipose tissue, myocardium, and skeletal muscle. This enhanced LPL activity promotes the breakdown of triglycerides, leading to lower plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

Q2: What is a recommended starting range for this compound incubation time in a cell-based assay?

A2: Based on published studies, a time course ranging from 6 to 24 hours is a reasonable starting point for many cell-based assays. For instance, in studies using THP-1 macrophage-derived foam cells, the effects of this compound on the expression of genes like ABCA1 and ABCG1 were observed to be time-dependent within this 0 to 24-hour window. For direct and rapid effects on LPL activity, shorter incubation times of 1 to 4 hours could be investigated, while for downstream effects on gene and protein expression, longer durations are generally necessary.

Q3: What factors can influence the optimal incubation time for this compound?

A3: Several factors can impact the ideal incubation time:

-

Cell Type: Different cell lines have varying metabolic rates and signaling kinetics, which can affect their response time to this compound.

-

Assay Endpoint: The biological event you are measuring will dictate the necessary incubation time. For example, observing changes in mRNA expression (a relatively early event) will likely require a shorter incubation than detecting changes in protein levels or cell morphology.

-

This compound Concentration: Higher concentrations of this compound may elicit a faster response, potentially shortening the required incubation time. Conversely, lower concentrations might require a longer incubation period to produce a measurable effect.

-

Cell Health and Density: The confluency and overall health of your cells can influence their responsiveness. Assays should be performed on healthy, sub-confluent cells in the logarithmic growth phase.

Q4: My assay shows no significant effect of this compound. Is the incubation time too short?

A4: An insufficient incubation period is a common reason for a lack of an observable effect. If you are not seeing the expected outcome, consider extending the incubation time. It is highly recommended to perform a time-course experiment (e.g., testing at 6, 12, 18, and 24 hours) to determine the point of maximum effect for your specific assay and cell type.

Q5: Can long incubation times with this compound lead to cytotoxicity or other issues?

A5: Prolonged exposure to any small molecule compound can potentially lead to off-target effects or cytotoxicity, which could confound your results. It is crucial to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with your primary assay, especially when testing longer incubation times (e.g., 48-72 hours).

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No or Low Signal/Effect | Incubation time is too short for the chosen endpoint. | Perform a time-course experiment to identify the optimal incubation duration. |

| This compound concentration is too low. | Conduct a dose-response experiment to find the optimal concentration. | |

| The chosen cell line does not express the target (LPL) or respond to this compound. | Verify LPL expression in your cell line using methods like RT-qPCR or Western blot. | |

| Degraded this compound stock solution. | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C) and prepare fresh dilutions for each experiment. | |

| High Background Signal | Assay endpoint has high basal activity in the chosen cell line. | Optimize assay conditions, such as reducing the amount of substrate or using a more specific detection reagent. |

| Contaminants in the cell culture or reagents. | Use fresh, high-quality reagents and maintain sterile cell culture techniques. | |

| High Variability Between Replicates | Inconsistent cell seeding or health. | Ensure a homogenous cell suspension and consistent seeding density. Avoid using outer wells of microplates, which are prone to edge effects. |

| Inaccurate pipetting of this compound. | Calibrate pipettes regularly and use fresh tips for each dilution. | |

| Cell confluence is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol describes a method to determine the optimal incubation time for this compound by measuring the expression of a target gene (e.g., ABCA1) in THP-1 macrophage-derived foam cells via RT-qPCR.

1. Cell Seeding and Differentiation: a. Seed THP-1 monocytes in a 12-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment. b. Differentiate the monocytes into macrophages by treating them with Phorbol 12-myristate 13-acetate (PMA) for 48 hours. c. After differentiation, induce foam cell formation by incubating the macrophages with acetylated low-density lipoprotein (acLDL) for 24 hours.

2. This compound Treatment: a. Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the appropriate cell culture medium. b. Remove the medium containing acLDL and replace it with the this compound-containing medium or a vehicle control medium (e.g., containing the same concentration of DMSO as the this compound solution). c. Return the plates to a 37°C, 5% CO₂ incubator.

3. Time-Point Harvesting: a. At each designated time point (e.g., 0, 6, 12, 18, and 24 hours), harvest the cells from one set of wells (for both this compound-treated and vehicle control). b. Wash the cells with ice-cold PBS. c. Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.

4. RNA Extraction and RT-qPCR: a. Extract total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions. b. Perform reverse transcription to synthesize cDNA. c. Conduct quantitative PCR (qPCR) using primers specific for your target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH) for normalization.

5. Data Analysis: a. Calculate the relative expression of the target gene at each time point for both this compound-treated and vehicle control samples using the delta-delta Ct method. b. Plot the fold change in gene expression (this compound vs. vehicle) against the incubation time. c. The optimal incubation time is the point at which the maximum statistically significant effect is observed.

Data Presentation

Table 1: Hypothetical Time-Course Data for this compound Effect on ABCA1 mRNA Expression

| Incubation Time (Hours) | Mean Fold Change in ABCA1 Expression (vs. Vehicle Control) | Standard Deviation | p-value |

| 0 | 1.0 | 0.1 | - |

| 6 | 1.8 | 0.2 | <0.05 |

| 12 | 3.5 | 0.4 | <0.01 |

| 18 | 4.2 | 0.5 | <0.001 |

| 24 | 3.9 | 0.4 | <0.001 |

This table illustrates that the maximal effect on ABCA1 expression in this hypothetical experiment was observed at 18 hours of incubation.

Visualizations

Caption: Workflow for optimizing this compound incubation time.

Caption: Simplified signaling pathway of this compound action.

References

Validation & Comparative

Ibrolipim's effectiveness in statin-resistant hyperlipidemia models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Statins are the first-line therapy, but a significant portion of patients exhibit statin resistance or intolerance, necessitating alternative therapeutic strategies. Ibrolipim (NO-1886) is a novel lipoprotein lipase (LPL) activator that has shown promise in preclinical studies by reducing plasma triglycerides and increasing high-density lipoprotein cholesterol (HDL-C).[1][2] This guide compares the preclinical efficacy of this compound with fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, in rodent models of dyslipidemia.

Mechanism of Action

This compound: this compound's primary mechanism of action is the activation of lipoprotein lipase (LPL), a key enzyme responsible for hydrolyzing triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[1][3] This activation enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2]

Fenofibrate: Fenofibrate and other fibrates act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, including an increase in LPL synthesis and enhanced fatty acid oxidation.

References

A Comparative Analysis of Ibrolipim and Fibrates on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression effects of Ibrolipim, a novel lipoprotein lipase (LPL) activator, and fibrates, a class of drugs widely used to treat dyslipidemia. This analysis is supported by experimental data from various preclinical studies, offering insights into their distinct and overlapping molecular mechanisms.

Introduction to this compound and Fibrates

Fibrates, such as fenofibrate and gemfibrozil, are a well-established class of lipid-lowering agents.[1] Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2][3][4] Activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

This compound (NO-1886) is an orally active agent that primarily functions by promoting the activity of lipoprotein lipase (LPL). It has been shown to increase LPL mRNA levels and activity in tissues like adipose, myocardium, and skeletal muscle. This mechanism also results in decreased plasma triglycerides and increased HDL cholesterol. While both drug classes achieve similar end-points in lipid modification, their effects on the transcriptome reveal distinct underlying pathways.

Core Mechanisms of Action on Gene Expression

The fundamental difference in the mechanism of action between fibrates and this compound dictates their primary gene targets.

Fibrates act as ligands for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to increased expression of genes involved in fatty acid uptake and oxidation (e.g., CPT1, ACOX1), and HDL formation (e.g., APOA1, APOA2), while decreasing the expression of genes like APOC3, which encodes an inhibitor of LPL.

This compound's principal effect is the activation of LPL, which involves increasing LPL gene expression. Beyond this, this compound has been shown to modulate other genes involved in fatty acid metabolism and energy expenditure. For instance, it increases the expression of fatty acid translocase, fatty acid-binding protein, and uncoupling protein 3 (UCP3) mRNA. Some evidence also suggests this compound can increase the expression of ABCA1 and ABCG1, crucial for cholesterol efflux, via the LXRα signaling pathway.

Below is a diagram illustrating the primary signaling pathway for fibrates.

Caption: Fibrate-mediated PPARα signaling pathway.

Comparative Gene Expression Data

The following table summarizes the effects of this compound and fibrates (specifically fenofibrate) on the mRNA expression of key genes involved in lipid metabolism. The data is collated from multiple preclinical studies in rats. It is important to note that experimental conditions, such as dosage and duration of treatment, may vary between studies.

| Gene Symbol | Gene Name | Function | This compound Fold Change (vs. Control) | Fenofibrate Fold Change (vs. Control) |

| LPL | Lipoprotein Lipase | Triglyceride hydrolysis | ↑ (Increased activity and mRNA) | ↑ (PPARα-dependent increase) |

| UCP2 | Uncoupling Protein 2 | Energy expenditure | ↑ 1.42 | - |

| UCP3 | Uncoupling Protein 3 | Fatty acid metabolism, thermogenesis | ↑ 3.14 (in soleus muscle) | - |

| CPTII | Carnitine Palmitoyltransferase II | Fatty acid oxidation | ↑ 1.54 | ↑ (PPARα target) |

| LCAD | Long-chain Acyl-CoA Dehydrogenase | Fatty acid β-oxidation | ↑ 1.47 | ↑ (PPARα target) |

| ACAA2 | Acetyl-CoA Acyltransferase 2 | Fatty acid β-oxidation | ↑ 1.49 | - |

| APOC2 | Apolipoprotein C-II | LPL activator | - | ↓ (in liver) |

| APOC3 | Apolipoprotein C-III | LPL inhibitor | - | ↓ (PPARα-dependent decrease) |

| FoxO1 | Forkhead box protein O1 | Muscle atrophy regulation | - | ↑ (in skeletal muscle) |

Note: "↑" indicates an increase where a specific fold change was not provided in the source material. "-" indicates data not available from the reviewed sources.

Experimental Protocols

The data presented in this guide are derived from studies employing standard molecular biology techniques. Below are representative methodologies for the key experiments cited.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing and Diet: Animals are housed under standard conditions with a 12-hour light/dark cycle and provided with either a standard chow or a high-fat diet to induce a dyslipidemic state.

-

Drug Administration: this compound or fenofibrate is typically mixed with the chow or administered orally via gavage for a specified period (e.g., 7 days to 8 weeks).

-